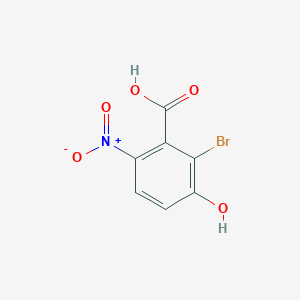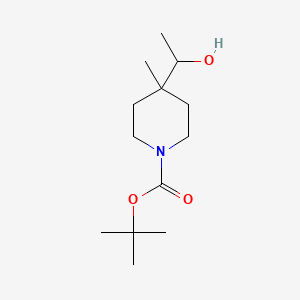
tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a hydroxy group and a prop-2-enyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the carboxylate group is esterified with the tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through alkylation reactions using prop-2-enyl halides.
Esterification with tert-Butyl Group: The final step involves esterification of the carboxylate group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The prop-2-enyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives
Scientific Research Applications
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-hydroxy-3-propylpiperidine-1-carboxylate: Similar structure but with a propyl group instead of a prop-2-enyl group.
tert-Butyl (3S)-3-hydroxy-3-phenylpiperidine-1-carboxylate: Similar structure but with a phenyl group instead of a prop-2-enyl group.
tert-Butyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a prop-2-enyl group
Uniqueness
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3/t13-/m1/s1 |
InChI Key |
CBHSLDWWMOVQSD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC=C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
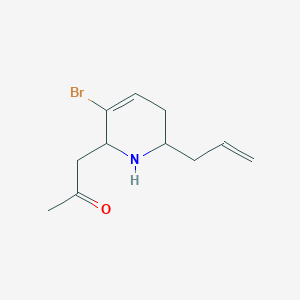
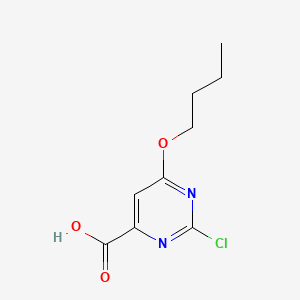
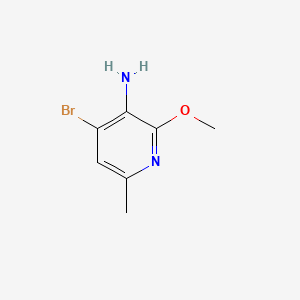
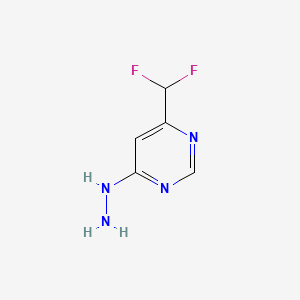
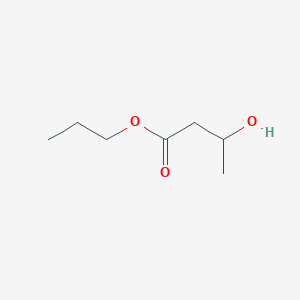
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
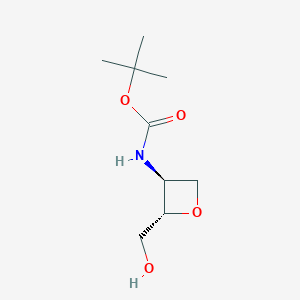
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

